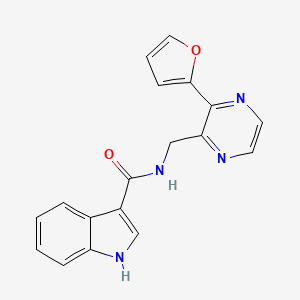
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide is a complex organic compound that integrates multiple functional groups, including furan, pyrazine, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-yl and pyrazin-2-yl intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amide bond formation.
-
Step 1: Synthesis of 3-(furan-2-yl)pyrazine
Reagents: Furan-2-carboxylic acid, hydrazine hydrate, and a suitable dehydrating agent.
Conditions: Reflux in an appropriate solvent such as ethanol or acetic acid.
-
Step 2: Formation of the Indole Derivative
Reagents: Indole-3-carboxylic acid, thionyl chloride, and a base such as triethylamine.
Conditions: Reflux in an inert atmosphere.
-
Step 3: Coupling Reaction
Reagents: 3-(furan-2-yl)pyrazine and the indole derivative.
Conditions: Use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The furan ring can undergo oxidation to form furan-2,5-dione derivatives.
Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically performed in acidic or neutral conditions.
-
Reduction: : The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in an inert atmosphere to prevent oxidation.
-
Substitution: : The indole ring can undergo electrophilic substitution reactions.
Reagents: Electrophiles like halogens or sulfonyl chlorides.
Conditions: Often carried out in the presence of a Lewis acid catalyst.
Major Products
Oxidation Products: Furan-2,5-dione derivatives.
Reduction Products: Dihydropyrazine derivatives.
Substitution Products: Halogenated or sulfonylated indole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide serves as a versatile building block for the construction of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its multi-functional nature allows for the design of advanced materials for use in electronics, photonics, and other high-tech applications.
Mechanism of Action
The mechanism by which N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains. The exact pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- N-((3-(furan-2-yl)pyrazin-2-yl)methyl)pyridine-4-carboxamide
- N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1H-pyrrole-3-carboxamide
Uniqueness
Compared to similar compounds, N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide stands out due to the presence of the indole moiety, which imparts unique electronic and steric properties. This makes it particularly suitable for applications requiring specific molecular interactions and stability.
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c23-18(13-10-21-14-5-2-1-4-12(13)14)22-11-15-17(20-8-7-19-15)16-6-3-9-24-16/h1-10,21H,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIHDOPCOCVWJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=NC=CN=C3C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
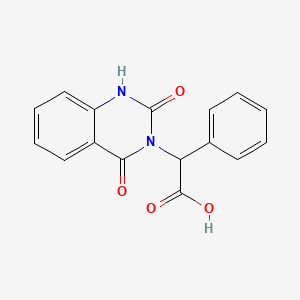
![Methyl 4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamoyl)benzoate](/img/structure/B2621309.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2621313.png)
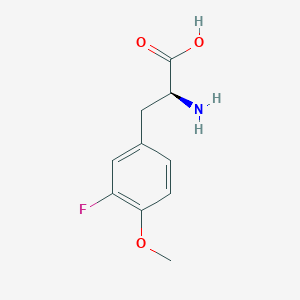
![3-(3,4-dimethoxyphenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2621315.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2621317.png)
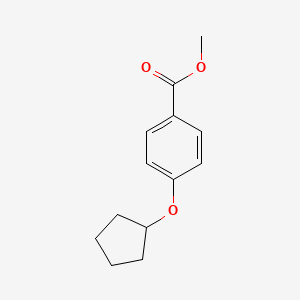
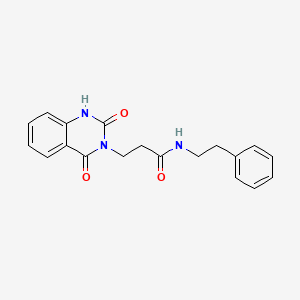
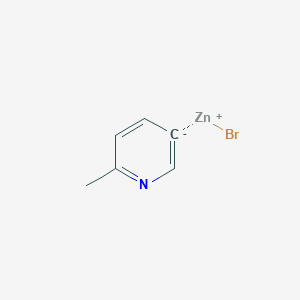
![3'-(4-Bromophenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2621326.png)

![methyl 4-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate](/img/structure/B2621328.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2621329.png)
![1-methyl-7-phenyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2621330.png)
